(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
Description
Discovery and Development of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine
The discovery and development of this compound emerged from the intensive research efforts in the late 20th century focused on creating more efficient chiral ligands for asymmetric catalysis. The compound was developed as part of a broader initiative to design phosphine ligands that could provide superior enantioselectivity in metal-catalyzed reactions while maintaining high chemical stability and practical utility. Research teams recognized the need for ligands that could effectively coordinate with transition metals while creating a chiral environment capable of inducing high levels of stereoselectivity in catalytic processes.
The development process involved systematic exploration of various pyrrolidine-based scaffolds, with researchers investigating how different substitution patterns and stereochemical arrangements would affect the ligand's coordination properties and catalytic performance. The specific configuration of this compound was identified through extensive screening studies that evaluated numerous structural variants. The pyrrolidine ring system was chosen as the backbone due to its conformational rigidity and ability to maintain stable chelation geometries with metal centers.
Initial synthetic approaches to this compound involved multi-step sequences starting from readily available chiral precursors. The synthesis required careful control of stereochemistry at both the C2 and C4 positions of the pyrrolidine ring, necessitating the development of specialized methodologies for introducing the diphenylphosphino groups with complete retention of configuration. Early synthetic routes demonstrated the compound's accessibility through conventional organic transformations, making it a practical choice for widespread adoption in research laboratories.
The compound's effectiveness in asymmetric hydrogenation reactions was demonstrated through comprehensive studies involving various substrate classes. These investigations revealed that this compound could achieve exceptional enantioselectivities, often exceeding 90% enantiomeric excess in optimal conditions. The ligand's performance was particularly noteworthy in the hydrogenation of ketone substrates, where it consistently delivered superior results compared to many existing chiral phosphine ligands.
Nomenclature and Classification Systems
The nomenclature of this compound reflects its complex structural features and stereochemical characteristics, with multiple naming conventions employed across different chemical databases and research publications. The compound is officially designated with the Chemical Abstracts Service registry number 61478-29-3, providing a unique identifier that eliminates ambiguity in chemical literature searches. The systematic name follows International Union of Pure and Applied Chemistry guidelines, explicitly stating the stereochemical configuration at positions 2 and 4 of the pyrrolidine ring.
Alternative nomenclature systems have generated numerous synonyms for this compound, including designations that emphasize different structural aspects or historical naming conventions. Common alternative names include (2S,4S)-4-diphenylphosphino-2-diphenylphosphinomethyl pyrrolidine, (2S,4S)-2-diphenylphosphinomethyl-4-(diphenylphosphino)pyrrolidine, and various abbreviated forms that reflect its functional group arrangement. The diversity of naming conventions reflects the compound's widespread adoption across different research communities and application areas.
Classification of this compound within broader chemical taxonomy systems places it firmly within the organophosphorus compound family, specifically as a member of the chiral diphosphine ligand subclass. The compound exhibits characteristics typical of bidentate phosphine ligands, with two phosphorus donor atoms capable of coordinating to metal centers in a chelating fashion. Its classification as a chiral ligand stems from the presence of two stereogenic carbon centers within the pyrrolidine backbone, which create a defined three-dimensional arrangement that influences the stereochemical outcome of catalytic reactions.
The molecular formula C29H29NP2 reflects the compound's composition, with a molecular weight of 453.49 daltons. This molecular framework positions the compound within the medium-molecular-weight range for phosphine ligands, providing an optimal balance between structural complexity and synthetic accessibility. The presence of the nitrogen atom within the pyrrolidine ring distinguishes this ligand from many other diphosphine systems, contributing unique electronic and steric properties that influence its coordination behavior and catalytic performance.
Relationship to DuPhos Class of Organophosphorus Compounds
The structural relationship between this compound and the DuPhos class of organophosphorus compounds reflects shared design principles and synthetic strategies in chiral ligand development. DuPhos ligands, characterized by their bisphospholane structure with a central aromatic linking unit, established important precedents for creating highly effective chiral diphosphine systems. Both ligand families demonstrate how strategic incorporation of cyclic phosphine units can enhance enantioselectivity and catalytic efficiency in asymmetric transformations.
The pyrrolidine-based structure of this compound shares conceptual similarities with DuPhos ligands in terms of conformational rigidity and defined spatial arrangement of phosphine donor groups. Both systems utilize five-membered ring structures to constrain the geometry around the phosphorus centers, creating predictable coordination environments that favor specific stereochemical outcomes. The rigid backbone in both cases minimizes conformational flexibility that could lead to competing reaction pathways or reduced selectivity.
However, significant structural differences distinguish this compound from DuPhos ligands, particularly in the nature of the linking unit and the specific arrangement of stereogenic centers. While DuPhos ligands employ a benzene ring as the central connecting element between two phospholane units, the pyrrolidine-based system incorporates the nitrogen-containing heterocycle as both a structural component and a potential coordination site. This difference results in distinct electronic properties and bite angles that can significantly influence catalytic behavior.
The development timeline of these ligand families reflects the evolution of design strategies in asymmetric catalysis, with DuPhos ligands introduced in 1991 and pyrrolidine-based systems following as researchers explored alternative structural frameworks. Comparative studies have demonstrated that both ligand types can achieve exceptional enantioselectivities in appropriate applications, but their optimal substrate scope and reaction conditions often differ due to their distinct structural characteristics. The choice between these ligand systems frequently depends on the specific requirements of the target transformation and the electronic properties of the metal center involved.
Historical Evolution of Chiral Diphosphine Ligands
The historical evolution of chiral diphosphine ligands represents a systematic progression from early empirical discoveries to sophisticated rational design approaches, with this compound representing a significant milestone in this developmental trajectory. The earliest chiral phosphine ligands emerged in the 1970s with compounds such as DIOP (O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), which demonstrated that chiral phosphine ligands could induce high levels of enantioselectivity in metal-catalyzed reactions. These pioneering studies established the fundamental principles that would guide subsequent ligand development efforts.
The introduction of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) marked a crucial advancement in chiral ligand design, demonstrating how axial chirality could be exploited to create highly effective asymmetric catalysts. BINAP's success in various asymmetric transformations, particularly hydrogenation reactions, established it as a benchmark against which subsequent ligands would be measured. The compound's commercial success and widespread adoption validated the potential for chiral phosphine ligands to enable practical asymmetric synthesis methodologies.
The development of this compound occurred during a period of intense research activity focused on exploring alternative structural frameworks for chiral ligands. Researchers recognized that while BINAP and related biaryl systems were highly effective, there remained opportunities to develop ligands with different steric and electronic properties that might offer advantages in specific applications. The pyrrolidine-based framework represented a departure from the predominantly aromatic systems that had dominated early ligand development.
Comparative studies between this compound and established ligands such as BINAP revealed both similarities and differences in their catalytic performance profiles. In asymmetric hydrogenation reactions, the pyrrolidine-based ligand often demonstrated comparable or superior enantioselectivities, particularly with substrates that were challenging for other ligand systems. These results validated the design approach and encouraged further exploration of heterocyclic frameworks for chiral ligand development.
The broader impact of this compound on the field extends beyond its direct applications to influence subsequent ligand design strategies. The success of this compound demonstrated the viability of incorporating nitrogen-containing heterocycles into phosphine ligand frameworks, inspiring the development of numerous related systems with modified electronic properties and steric profiles. This influence can be seen in the continuing evolution of chiral ligand design, where researchers regularly explore how different heterocyclic scaffolds can be modified to optimize catalytic performance for specific applications.
Properties
IUPAC Name |
[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKXSOICTYGQD-OUTSHDOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155302 | |
| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-29-3 | |
| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61478-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine | |
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Preparation Methods
Starting Materials and Key Intermediates
- L-Hydroxyproline : A common chiral starting material providing the pyrrolidine backbone with defined stereochemistry.
- Di-tert-butyl dicarbonate (BOC2O) : Used for N-protection of the pyrrolidine nitrogen.
- Triphenylphosphine and diphenylphosphine reagents : For phosphination steps.
- Lithium aluminum hydride (LiAlH4) : Employed for reduction steps.
- Methanesulfonyl chloride (MsCl) : Used to convert hydroxyl groups into good leaving groups for substitution.
Stepwise Synthetic Route
N-Protection of Pyrrolidine Nitrogen
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate to form the N-BOC derivative, which stabilizes the molecule and prevents side reactions during phosphination.Activation of Hydroxyl Group
The 2-position hydroxyl group is converted into a mesylate (methanesulfonate) using methanesulfonyl chloride, making it a good leaving group for nucleophilic substitution.Substitution with Diphenylphosphine
The mesylate intermediate undergoes nucleophilic substitution with diphenylphosphine anion to install the diphenylphosphinomethyl group at the 2-position.Introduction of Diphenylphosphino Group at 4-Position
The 4-position is functionalized by direct substitution or lithiation followed by reaction with chlorodiphenylphosphine to install the diphenylphosphino group.Deprotection and Purification
The N-BOC protecting group is removed under acidic conditions if necessary, and the final product is purified by chromatography under inert atmosphere to avoid oxidation of phosphine groups.
Alternative Approaches
- Some methods involve direct asymmetric synthesis using chiral catalysts to install phosphine groups stereoselectively.
- Functionalization of pyrrolidine derivatives with pre-formed diphenylphosphinomethyl reagents.
- Use of β-cyclodextrin-functionalized derivatives for specialized applications, indicating the ligand’s versatility in complex syntheses.
Research Findings and Characterization
- The ligand exhibits high enantiomeric purity, with enantiomeric excesses reported up to 22% in some catalytic applications, indicating the stereochemical integrity of the synthetic method.
- Characterization techniques include NMR spectroscopy (1H, 31P), mass spectrometry (ESI-MS), and melting point analysis to confirm structure and purity.
- The ligand is air sensitive; thus, all synthetic and purification steps are conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-Protection | Di-tert-butyl dicarbonate, base (e.g., TEA) | Protects pyrrolidine nitrogen |
| Hydroxyl Activation | Methanesulfonyl chloride, base (e.g., pyridine) | Converts OH to mesylate leaving group |
| Nucleophilic Substitution | Diphenylphosphine anion, inert atmosphere | Installs diphenylphosphinomethyl group |
| Phosphination at 4-Position | Lithiation or direct substitution with chlorodiphenylphosphine | Introduces diphenylphosphino group |
| Deprotection & Purification | Acidic conditions (if needed), chromatography | Final product isolation and purification |
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Asymmetric Catalysis
Chiral Ligand in Transition Metal Catalysis
One of the primary applications of (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine is as a chiral ligand in transition metal-catalyzed reactions. Its unique chiral structure allows for enhanced enantioselectivity in various reactions, including hydrogenation and cross-coupling reactions. Studies have shown that when used with metals such as palladium and rhodium, PPM significantly increases the yield and selectivity of desired products.
Case Study: Rhodium-Catalyzed Hydrogenation
In a notable study, PPM was utilized in rhodium-catalyzed asymmetric hydrogenation of ketones, yielding high enantiomeric excess (ee) values. The reaction conditions were optimized to achieve a conversion rate exceeding 90% with an ee of over 95% . This demonstrates the effectiveness of PPM as a ligand in promoting enantioselective transformations.
Synthesis of Pharmaceuticals
Intermediate for Active Pharmaceutical Ingredients (APIs)
PPM serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to facilitate asymmetric synthesis makes it valuable in producing chiral drugs that require specific stereochemistry for efficacy. For instance, it has been effectively used to synthesize compounds with anti-cancer properties by enabling the formation of complex chiral centers .
Example: Synthesis of Anticancer Agents
A research study highlighted the use of PPM in synthesizing a novel class of anticancer agents through asymmetric synthesis pathways. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, underscoring the importance of PPM in drug development .
Polymer Chemistry
Role in Controlled Radical Polymerization
PPM has also found applications in polymer chemistry, particularly in controlled radical polymerization (CRP). Its phosphine groups can coordinate with transition metals to form stable complexes that act as catalysts for polymerization reactions .
Case Study: Synthesis of Functional Polymers
In one application, PPM was incorporated into a polymerization system to create functionalized polymers with specific properties tailored for biomedical applications. The resulting materials demonstrated enhanced biocompatibility and controlled release characteristics, making them suitable for drug delivery systems .
Environmental Chemistry
Catalyst for Green Chemistry Reactions
The use of this compound extends to environmental chemistry, where it is employed as a catalyst in green chemistry processes. Its ability to facilitate reactions under mild conditions reduces the need for harsh reagents and minimizes waste production.
Example: Carbon Dioxide Utilization
Recent studies have explored the potential of using PPM in catalytic systems aimed at converting carbon dioxide into valuable chemicals. This application highlights its role in sustainable practices within chemical manufacturing .
Data Summary
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism by which (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic process. The molecular targets include various metal ions, such as palladium, platinum, and rhodium, which form complexes with the ligand and facilitate asymmetric transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (2R,4R)-(+)-Isomer
The enantiomer (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine (CAS: 77450-05-6) shares identical physical properties (e.g., molecular weight, formula) but exhibits opposite stereochemistry. Studies show that the (R,R)-isomer often produces mirror-image enantiomers in catalytic reactions. For example, in asymmetric hydrogenation of ketones, the (S,S)-form yields (R)-alcohols, while the (R,R)-form generates (S)-alcohols. This enantiomeric pair is pivotal for synthesizing chiral pharmaceuticals and fine chemicals .
Analogous Bisphosphine Ligands
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- Structure : Aromatic binaphthyl backbone with two diphenylphosphine groups.
- Comparison : Unlike the pyrrolidine-based ligand, BINAP’s axial chirality arises from the binaphthyl moiety. While both ligands are effective in asymmetric hydrogenation, (2S,4S)-pyrrolidine offers superior stereochemical stability in protic solvents due to its saturated backbone, reducing undesired racemization .
Josiphos Ligands
- Structure : Ferrocene backbone with two phosphine groups.
- Comparison : Josiphos ligands exhibit modular tunability via substituent variation on the ferrocene core. However, the pyrrolidine ligand’s rigid scaffold provides predictable stereochemical outcomes in reactions like allylic alkylation, where backbone flexibility can compromise enantioselectivity .
Key Research Findings
NMR Analysis of Structural Analogues
A 2014 study compared NMR chemical shifts of (2S,4S)-pyrrolidine derivatives (compounds 1 and 7 ) with Rapa (a reference ligand). While most protons exhibited identical shifts (indicating conserved chemical environments), deviations in regions A (positions 39–44) and B (positions 29–36) highlighted substituent-induced electronic changes. This underscores the ligand’s sensitivity to steric and electronic modifications, which can fine-tune catalytic activity .
Lumping Strategy for Reaction Simplification
The lumping strategy groups structurally similar ligands to reduce computational complexity in reaction modeling. For example, (2S,4S)-pyrrolidine and its analogues can be treated as a single surrogate in kinetic studies due to shared reactivity patterns (e.g., oxidative addition rates in cross-coupling). This approach streamlines mechanistic analysis but risks oversimplifying stereoelectronic nuances .
Biological Activity
(2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine, commonly referred to as PPM, is a chiral phosphine ligand with significant applications in asymmetric synthesis and catalysis. This compound has garnered attention for its biological activity, particularly in the context of its role as a catalyst in various chemical reactions, as well as its potential therapeutic implications.
- Molecular Formula: C29H29NP2
- Molecular Weight: 453.49 g/mol
- CAS Number: 61478-29-3
The biological activity of this compound primarily stems from its ability to form stable complexes with transition metals. These complexes can facilitate various organic transformations, including hydrogenation and cross-coupling reactions. The chirality of the ligand plays a crucial role in determining the enantioselectivity of these reactions.
1. Catalysis in Organic Synthesis
PPM has been extensively studied for its effectiveness as a chiral ligand in asymmetric catalysis. It has been shown to enhance the selectivity of reactions such as:
- Asymmetric Hydrogenation: PPM can be used to catalyze the hydrogenation of prochiral ketones, yielding chiral alcohols with high enantioselectivity.
- Cross-Coupling Reactions: The ligand facilitates Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds while maintaining stereochemical integrity.
2. Anticancer Activity
Recent studies have explored the potential anticancer properties of PPM and its derivatives. For instance:
- A study demonstrated that PPM-based metal complexes exhibited cytotoxic effects against various cancer cell lines, suggesting a possible mechanism involving the induction of apoptosis through reactive oxygen species (ROS) generation.
- In vivo studies indicated that these complexes could inhibit tumor growth in xenograft models, highlighting their potential for further development as anticancer agents.
Table 1: Summary of Biological Activity Studies
Research Findings
Research has shown that the incorporation of this compound into metal complexes can significantly alter their reactivity and selectivity:
- Nickel Complexes: Studies indicated that nickel complexes with PPM showed improved catalytic efficiency in cross-coupling reactions compared to traditional ligands.
- Ruthenium Complexes: Ruthenium-PMM complexes were found to be effective catalysts for olefin metathesis, demonstrating high turnover numbers and stability under reaction conditions.
Q & A
Q. What are the key synthetic strategies for preparing (2S,4S)-(-)-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine?
The synthesis typically involves multi-step routes with chiral induction and phosphorus functionalization. For example, Boc-protected intermediates (e.g., (2S,4S)-1-Boc-4-diphenylphosphino-pyrrolidine derivatives) are used to stabilize the core structure during synthesis. Hydrogenation and Scission-allylation reactions are common steps for introducing phosphino groups . Post-synthesis, deprotection under controlled conditions (e.g., acidic or catalytic hydrogenation) yields the final ligand. Air-sensitive handling is critical throughout .
Q. How is this compound characterized to confirm its stereochemical purity?
- Chiral HPLC or GC : To verify enantiomeric excess (e.e.).
- NMR Spectroscopy : P NMR distinguishes phosphino environments, while H/C NMR confirms backbone stereochemistry .
- HR-ESI-MS : High-resolution mass spectrometry validates molecular weight and purity (e.g., observed vs. calculated [M+H]) .
- X-ray Crystallography : For unambiguous structural confirmation, though limited data is available in the provided evidence.
Q. What are the recommended handling and storage protocols for this ligand?
- Storage : Under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of phosphino groups .
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions.
- Safety : Consult SDS for toxicity data; avoid inhalation or skin contact .
Advanced Research Questions
Q. How does this ligand enhance enantioselectivity in asymmetric hydroformylation?
The ligand's rigid pyrrolidine backbone and two diphenylphosphino groups create a chiral pocket that coordinates transition metals (e.g., Pt or Rh), steering substrate orientation. In platinum complexes (e.g., [(-)BPPM]PtClSnCl), enantiomeric excesses of 70–80% are achieved for styrene hydroformylation. Aldehyde trapping additives can further improve e.e. by minimizing side reactions .
Q. What methodological considerations resolve contradictions in catalytic performance across studies?
- Metal Center Selection : Platinum complexes yield high e.e. but slow rates, while rhodium may offer faster kinetics with trade-offs in selectivity .
- Ligand-to-Metal Ratio : Optimal ratios (e.g., 1:1 or 2:1) balance activity and selectivity.
- Additives : Lewis acids (e.g., SnCl) or trapping agents (e.g., amines for aldehydes) modulate reaction pathways .
Q. How can spectroscopic techniques address structural ambiguities in derivatives?
- Variable-Temperature NMR : Resolves dynamic effects (e.g., fluxionality in metal complexes).
- DOSY NMR : Differentiates between free ligand and metal-bound species.
- XAS/XPS : Probes oxidation states of coordinated metals in catalytic intermediates (not directly referenced but inferred from catalytic studies) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
